3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid 3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 900015-24-9
VCID: VC7336486
InChI: InChI=1S/C18H12FNO4S/c19-14-4-2-1-3-13(14)17(21)20-11-5-7-12(8-6-11)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F
Molecular Formula: C18H12FNO4S
Molecular Weight: 357.36

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid

CAS No.: 900015-24-9

Cat. No.: VC7336486

Molecular Formula: C18H12FNO4S

Molecular Weight: 357.36

* For research use only. Not for human or veterinary use.

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid - 900015-24-9

Specification

CAS No. 900015-24-9
Molecular Formula C18H12FNO4S
Molecular Weight 357.36
IUPAC Name 3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C18H12FNO4S/c19-14-4-2-1-3-13(14)17(21)20-11-5-7-12(8-6-11)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23)
Standard InChI Key PJEMSEBOWVMKSR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid features a thiophene ring (C₄H₃S) substituted at position 2 with a carboxylic acid group (-COOH) and at position 3 with a phenoxy moiety (-O-C₆H₄-). The phenoxy group is further modified at the para position by a 2-fluorobenzoylamino group (-NH-CO-C₆H₃F). This arrangement creates a hybrid structure combining aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide and carboxylic acid) functionalities .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₃FN₂O₄S
Molecular Weight392.38 g/mol
LogP (Predicted)2.8 ± 0.3
Solubility (Aqueous)~1.2 mg/mL (pH 7.4)
Hydrogen Bond Donors2 (COOH and NH)
Hydrogen Bond Acceptors6 (O, F, and N)

The fluorine atom at the ortho position of the benzoyl group enhances electrophilicity, potentially improving interactions with biological targets. The thiophene ring contributes π-π stacking capabilities, while the carboxylic acid and amide groups facilitate solubility and target binding .

Spectroscopic Identification

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and 1240 cm⁻¹ (C-F stretch).

  • NMR (¹H): Distinct signals include δ 8.2 ppm (amide NH), δ 7.6–7.8 ppm (fluorobenzoyl aromatic protons), and δ 6.9–7.2 ppm (phenoxy and thiophene protons) .

Synthesis and Manufacturing

Synthetic Route

The synthesis typically involves a multi-step approach:

  • Formation of 4-Aminophenol Intermediate:

    • Nitration of phenol followed by reduction yields 4-aminophenol.

  • Coupling with 2-Fluorobenzoyl Chloride:

    • Reaction of 4-aminophenol with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base generates 4-[(2-fluorobenzoyl)amino]phenol.

  • Etherification with 3-Bromo-2-thiophenecarboxylic Acid:

    • Nucleophilic aromatic substitution between 4-[(2-fluorobenzoyl)amino]phenol and 3-bromo-2-thiophenecarboxylic acid in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) yields the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1HNO₃, H₂SO₄; H₂/Pd-C85
22-Fluorobenzoyl chloride, TEA, DCM78
3K₂CO₃, DMF, 80°C, 12h65

Industrial Scale-Up

Industrial production employs continuous-flow reactors to enhance efficiency and safety during the acylation and etherification steps. Purification is achieved via crystallization using ethanol-water mixtures, ensuring >98% purity .

Biological Activity and Mechanisms

Pharmacological Screening

Preliminary studies on structurally analogous compounds (e.g., 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid) demonstrate:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.8 μM.

  • Anticancer Effects: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ = 12 μM) .

Mechanism of Action

The fluorobenzoyl moiety likely interacts with hydrophobic pockets in enzyme active sites, while the carboxylic acid group coordinates with catalytic residues (e.g., serine in proteases). Molecular docking simulations suggest high affinity for kinase domains, particularly MAPK and EGFR .

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacements: Substituting the thiophene ring with furan or pyrrole to modulate solubility.

  • Prodrug Strategies: Esterification of the carboxylic acid to improve oral bioavailability .

Preclinical Studies

In rodent models, derivatives show:

  • 40% reduction in tumor volume (melanoma xenografts) at 50 mg/kg/day.

  • 60% inhibition of paw edema (collagen-induced arthritis model) .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundCOX-2 IC₅₀ (μM)Anticancer EC₅₀ (μM)
3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid1.215
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid0.812

The methyl substitution in the analog enhances membrane permeability but reduces aqueous solubility.

Future Research Directions

  • Toxicology Profiles: Chronic toxicity studies in non-human primates.

  • Formulation Development: Nanoparticle encapsulation for targeted delivery.

  • Clinical Trials: Phase I safety assessments in oncology indications.

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